NLCQ-1

Description

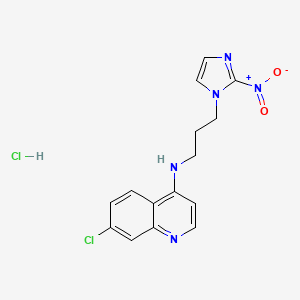

Structure

3D Structure of Parent

Properties

CAS No. |

221292-08-6 |

|---|---|

Molecular Formula |

C15H15Cl2N5O2 |

Molecular Weight |

368.2 g/mol |

IUPAC Name |

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H |

InChI Key |

LWTUZIMLIKOKDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride NLCQ-1 |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Nlcq 1

Development and Biological Evaluation of NLCQ-1 Derivatives and Related Bioreductive Compounds

Other Nitroheterocyclic Derivatives (e.g., 3-Nitrotriazole-Based Amides and Sulfonamides)

Research into nitroheterocyclic compounds extends beyond the nitroimidazole core found in this compound to include other systems such as 3-nitrotriazole. Derivatives based on the 3-nitro-1H-1,2,4-triazole scaffold, particularly amides and sulfonamides, have been synthesized and evaluated for various biological activities, notably as antitrypanosomal and antitubercular agents Current time information in Houston, TX, US..

The synthesis of 3-nitrotriazole-based amides and sulfonamides often involves straightforward nucleophilic substitution reactions Current time information in Houston, TX, US.. For amides, this can include the reaction of chloroacetamides with the potassium salt of 3-nitrotriazole Current time information in Houston, TX, US.. Sulfonamides have been synthesized by the nucleophilic substitution of arylcarbonyl or arylsulfonyl chlorides with nitrotriazole alkyl amines in the presence of a base like triethylamine.

Structure-activity relationship (SAR) studies for these 3-nitrotriazole derivatives have provided insights into how structural modifications impact their biological effects. For instance, in N-(3-nitrotriazolyl-alkyl)benzamides, the length of the linker between the 3-nitrotriazole ring and the amido group has been observed to influence antichagasic activity. While these studies demonstrate the potential of 3-nitrotriazole scaffolds in drug development, the available information does not directly link the development of these specific amides and sulfonamides as analogs of this compound. They represent distinct avenues within the broader field of nitroheterocyclic drug research.

Research findings indicate varying degrees of activity for these compounds against different pathogens. For example, some 3-nitrotriazole-based sulfonamides have demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv under aerobic conditions.

Benzimidazole-4,7-dione Derivatives and N-oxides

Benzimidazole-4,7-dione derivatives and their N-oxides represent another class of heterocyclic compounds that have been explored for their biological properties, particularly as potential anticancer agents with activity under hypoxic conditions. These structures are distinct from the nitroimidazole-quinoline core of this compound, although both classes have been investigated in the context of bioreductive drug mechanisms targeting hypoxic environments.

The synthesis of benzimidazole-4,7-dione derivatives typically involves a series of reactions. A common approach includes the cyclocondensation of a diamine with an aldehyde to form the benzimidazole (B57391) ring, followed by subsequent modifications. The formation of the 4,7-dione structure can be achieved through oxidation steps. N-oxides of these benzimidazole-4,7-diones can be synthesized by reacting the parent benzimidazole-4,7-dione derivative with an oxidizing agent such as hydrogen peroxide in glacial acetic acid.

Detailed research findings on benzimidazole-4,7-dione derivatives include evaluations of their antiproliferative effects on cancer cell lines under both normoxic and hypoxic conditions. Studies have investigated the impact of different substituents on the benzimidazole-4,7-dione scaffold on their activity. For example, certain substituents like chlorophenyl or piperonyl groups on benzimidazole-4,7-dione derivatives have shown more potent inhibition of certain cancer cell lines compared to others.

Molecular and Cellular Mechanisms of Nlcq 1 Activity

Bioreductive Activation Pathways Under Hypoxic Conditions

The activation of NLCQ-1 is significantly dependent on the hypoxic environment. Under these low-oxygen conditions, this compound undergoes bioreductive metabolism, leading to the formation of toxic metabolites. iiarjournals.orgimrpress.comgoogle.com This reductive activation is a key aspect of its selective toxicity towards hypoxic cells. nih.goviiarjournals.org

Role of Cytochrome P450 Reductases in Bioreductive Activation

In vitro studies have indicated that cytochrome P450 reductases play a significant role in the bioreductive activation of this compound. nih.govnih.govingentaconnect.com These enzymes are known to transfer electrons from NADPH, facilitating reductive metabolic processes. csic.esdoi.orgplos.orgnih.gov The involvement of cytochrome P450 reductases contributes to the activation of this compound under hypoxic conditions. iiarjournals.org

Investigation of DT-Diaphorase (DTD) Involvement in Metabolism

Investigations into the enzymatic metabolism of this compound have included assessing the role of DT-Diaphorase (DTD), also known as NAD(P)H:quinone oxidoreductase 1 (NQO1). isciii.esgenecards.org Enzymatic cell-free metabolism studies with recombinant human DTD under both hypoxic and aerobic conditions showed limited reduction of this compound. nih.govingentaconnect.com Specifically, less than or equal to 5% of the compound was reduced within a two-hour incubation period. nih.govingentaconnect.com These results suggest that DTD is not significantly involved in the initial steps of this compound's bioreductive metabolism, although potential involvement with metabolites has not been ruled out. nih.govingentaconnect.com DTD is primarily known for catalyzing a two-electron reduction of quinones. isciii.esgenecards.orgsigmaaldrich.com

Activation by Inducible Nitric Oxide Synthase (iNOS)

This compound has been listed among agents that undergo reductive activation, and it has been suggested that the flavoprotein domain of nitric oxide synthases (NOS), including inducible nitric oxide synthase (iNOS), can provide electrons for the activation of some such compounds, particularly in tumor tissues where NOS concentration may be elevated. nih.gov While this indicates a potential pathway for this compound activation via iNOS, the specificity of this electron transfer is considered relatively non-specific compared to other mechanisms. nih.gov Further detailed mechanisms specifically linking iNOS to this compound activation were not extensively described in the available information. nih.gov

Macromolecular Interactions and Cellular Damage

Following bioreductive activation, the resulting toxic metabolites of this compound interact with cellular macromolecules, leading to cellular damage. A key interaction involves DNA.

Mechanism of Weak DNA Intercalation

This compound is characterized by its weak DNA-intercalating properties. nih.goviiarjournals.orgnih.govbioone.orgresearchgate.net DNA intercalation involves the insertion of planar aromatic chemical structures between the base pairs of the DNA double helix. mdpi.com This process can lead to structural modifications of DNA, including unwinding and lengthening of the helix. mdpi.com The weak DNA binding of this compound is a deliberate design feature aimed at improving its distribution and penetration into hypoxic regions of tumors. nih.govresearchgate.netitn.pt Upon reductive metabolism under hypoxic conditions, this compound is suggested to cause DNA lesions. nih.govresearchgate.net Studies using cell lines defective in specific DNA repair pathways indicate that this compound is involved in the formation of DNA single-strand breaks (ssbs) and interstrand crosslinks under hypoxic conditions. iiarjournals.orgnih.gov

Data Table: Bioreductive Activation Enzymes

| Enzyme Class | Role in this compound Activation | Electron Donor | Key Findings |

| Cytochrome P450 Reductases | Significant Role | NADPH | In vitro studies suggest significant involvement in bioreductive activation under hypoxia. nih.govnih.govingentaconnect.com |

| Cytochrome b5 Reductases | Significant Role | NADH | In vitro studies suggest significant involvement in bioreductive activation under hypoxia. nih.govnih.govingentaconnect.com |

| DT-Diaphorase (DTD/NQO1) | Limited/No Initial Role | NADH or NADPH | Not significantly involved in the initial steps of bioreductive metabolism; potential interaction with metabolites. nih.govingentaconnect.com |

| Inducible Nitric Oxide Synthase (iNOS) | Potential Role | Electrons from flavoprotein domain | May provide electrons for activation in hypoxic tumor tissues where iNOS is elevated, but non-specific. nih.gov |

Induction of DNA Lesions, including Single-Strand Breaks, under Reductive Metabolism

Under hypoxic conditions, this compound undergoes reductive metabolism, which is suggested to involve enzymes such as cytochrome P450 and cytochrome b5 reductases nih.goviiarjournals.org. This activation process leads to the induction of DNA lesions iiarjournals.org. Studies using cell lines deficient in specific DNA repair pathways have provided insight into the types of DNA damage caused by this compound. EM9 cells, which are defective in the XRCC1 gene involved in base excision repair (BER) and efficient single-strand break (SSB) repair, showed increased sensitivity to this compound under hypoxic conditions compared to repair-proficient cells iiarjournals.orgnih.gov. This suggests that this compound is involved in the formation of DNA SSBs upon reductive metabolism in hypoxia iiarjournals.orgnih.gov.

Furthermore, UV41 cells, deficient in ERCC4/XPF (involved in the repair of DNA interstrand cross-links), also demonstrated increased sensitivity to this compound under hypoxia iiarjournals.orgnih.gov. This finding indicates that this compound likely induces DNA interstrand cross-links under reductive conditions iiarjournals.orgnih.gov.

Impact on DNA Replication and Repair Processes

The DNA lesions induced by this compound under hypoxia can interfere with critical cellular processes, including DNA replication and repair iiarjournals.orgnih.gov. The observation that this compound potentiates the effects of alkylating agents like melphalan (B128) (L-PAM) and cisplatin (B142131) (cisDDP) in repair-proficient cells but not in repair-deficient EM9 or UV41 cells suggests that this compound may interfere with DNA repair mechanisms iiarjournals.orgresearchgate.net. This interference could enhance the persistence of DNA damage, thereby contributing to the observed synergistic cytotoxicity when combined with agents that cause DNA lesions iiarjournals.orgresearchgate.net. This compound has been shown to cause a small but irreparable amount of DNA damage under hypoxia in repair-proficient cells researchgate.net.

The potentiation of alkylating agents by this compound may be related to an inhibition of DNA repair processes, specifically those involved in the repair of interstrand cross-links induced by these agents iiarjournals.orgnih.gov.

Cellular Responses to this compound Exposure

Exposure to this compound, particularly under hypoxic conditions, elicits several cellular responses that contribute to its cytotoxic effects.

Enhancement of Apoptosis

This compound has been shown to enhance apoptosis, particularly when combined with other chemotherapeutic agents nih.goviiarjournals.org. In studies with V79 cells, this compound administered after paclitaxel (B517696) or 5-fluorouracil (B62378) (5FU) triggered apoptosis, evidenced by nucleosome formation and caspase-3 activation iiarjournals.org. While this compound alone at certain doses did not cause a measurable amount of apoptosis via nucleosome formation, a statistically significant increase in caspase-3 activation was observed at later time points iiarjournals.org. Apoptosis induced by paclitaxel or 5FU alone was enhanced by this compound, with up to a 2.5-fold increase with paclitaxel and a 1.7-fold increase with 5FU nih.goviiarjournals.org.

Inhibition of Macromolecular Syntheses (DNA, RNA, Protein)

This compound can inhibit macromolecular syntheses, including DNA, RNA, and protein synthesis nih.goviiarjournals.org. In V79 cells, paclitaxel or 5FU alone inhibited these syntheses by approximately 50% immediately after treatment, with this inhibition persisting for up to 24 hours nih.goviiarjournals.org. In combination with this compound, a slight synergistic and persistent inhibition was observed in all three macromolecular syntheses nih.goviiarjournals.org.

Determinants of Hypoxic Selectivity and Potency

A key characteristic of this compound is its selective toxicity towards hypoxic cells nih.govresearchgate.net. This selectivity is influenced by several factors, including the cellular reductive environment and the duration of exposure researchgate.netacs.org.

Time-Dependent Increase in Hypoxic Selectivity

This compound demonstrates a time-dependent increase in hypoxic selectivity iiarjournals.orgnih.govresearchgate.netacs.orgimrpress.com. Studies in V79 cells have shown that the hypoxic selectivity of this compound can increase significantly with longer exposure times nih.govresearchgate.netacs.org. For example, the hypoxic selectivity in V79 cells at 50% survival increased from fivefold up to 388-fold by increasing the exposure time from 1 to 4.5 hours acs.org. This enhanced selectivity is a result of a concomitant increase in hypoxic potency and a decrease in aerobic potency over time acs.org. The weak DNA-intercalating property of this compound is thought to contribute to its ability to diffuse effectively into hypoxic tumor tissue, facilitating its activation in these regions nih.govresearchgate.net.

Influence of Cellular Enzymatic Profiles on Differential Potency

The bioreductive activation of this compound is a critical step in its mechanism of action, and the efficiency of this process is significantly influenced by the cellular enzymatic environment. This compound is activated under hypoxic conditions by enzymes such as cytochrome P450 and cytochrome b5 reductases. nih.goviiarjournals.orgtandfonline.com Studies suggest that these reductases play a significant role in the bioreductive metabolism of this compound. nih.govtandfonline.com

Research comparing the activity of this compound in different cell lines has indicated that variations in cellular enzymatic profiles contribute to the observed differences in potency. ingentaconnect.com For instance, in vitro reduction studies have shown that while enzymes like DT-diaphorase (DTD) may not be significantly involved in the initial steps of this compound's bioreductive metabolism, enzymes like human P450 reductase can reduce a substantial percentage of this compound under both hypoxic and aerobic conditions. researchgate.net The specific complement and activity levels of these reductases within a cell line can therefore dictate the extent of this compound activation and, consequently, its cytotoxic effect.

The hypoxic selectivity of this compound, which can be substantial in various tumor cell lines, is also linked to its bioreductive activation. nih.govingentaconnect.com This process is favored in low-oxygen environments where the one-electron reduction of the nitro group, initiated by reductases, is less likely to be reversed by oxygen. tandfonline.comresearchgate.net The resulting toxic metabolites are responsible for the damage inflicted on hypoxic cells. nih.gov

Role of Cellular Damage Repair Processes in Response Variability

Studies utilizing cell lines with defects in specific DNA repair pathways have provided insights into the types of damage induced by this compound and the repair mechanisms involved in mitigating its toxicity. For example, cell lines deficient in the XRCC1 gene, which is involved in base excision repair (BER) and the repair of SSBs, have shown increased sensitivity to this compound under hypoxic conditions compared to repair-proficient parental cells. iiarjournals.orgnih.govwikipedia.orgmdpi.com Similarly, cell lines defective in ERCC4/XPF, a gene essential for the repair of DNA interstrand cross-links, have also demonstrated heightened sensitivity to this compound. iiarjournals.orgnih.govmdpi.comnih.gov

These findings suggest that BER and mechanisms involved in repairing interstrand cross-links are important for cellular defense against this compound-induced damage. iiarjournals.orgnih.gov The synergistic interaction observed between this compound and alkylating agents like melphalan or cisplatin, which also induce DNA damage including interstrand cross-links, is likely due to an enhancement of these lesions, possibly resulting from an inhibited repair mechanism by this compound or an overwhelming of the repair capacity. iiarjournals.orgnih.gov

The variability in the potency of this compound among different cell lines, even those with similar uptake, can be attributed, at least in part, to differences in their inherent DNA damage repair capacities. ingentaconnect.com An efficient DNA damage response (DDR) system can detect, signal, and repair DNA lesions, or initiate cell death if the damage is irreparable. nih.govmdpi.comnih.gov Differences in the expression or function of key repair proteins across cell lines can therefore lead to differential outcomes following this compound treatment. mdpi.commdpi.comnih.gov

Interactive Data Table: Sensitivity to this compound in DNA Repair Deficient Cell Lines

| Cell Line | Repair Deficiency | Relative Sensitivity to this compound (Hypoxia) | Relevant Repair Pathway |

| EM9 | XRCC1 (SSB/BER) | ~3.7-fold more sensitive than AA8 | Base Excision Repair (BER), Single-Strand Break Repair (SSBR) iiarjournals.orgnih.govwikipedia.orgmdpi.commicrobenotes.com |

| UV41 | ERCC4/XPF (ICL) | ~4.5-fold more sensitive than AA8 | Nucleotide Excision Repair (NER), Interstrand Cross-link (ICL) Repair iiarjournals.orgnih.govmdpi.commdpi.comnih.gov |

| AA8 | Repair-proficient | Baseline sensitivity | Proficient in multiple repair pathways iiarjournals.orgnih.gov |

Note: Relative sensitivity is approximate and based on fold-increase in sensitivity compared to the repair-proficient AA8 cell line under hypoxic conditions, as reported in cited studies. iiarjournals.orgnih.gov

Pharmacokinetic Profiles and Biodistribution in Preclinical Models

Stability in Biological Fluids (e.g., human plasma, rodent and dog plasma)

The stability of NLCQ-1 in biological matrices is a key factor influencing its systemic exposure and activity. This compound has demonstrated good stability in organic solvents, buffered solutions, and human plasma, remaining stable for up to 24 hours at 37°C. nih.govresearchgate.net However, its stability is reduced in rodent and dog plasma, where it was found to be unstable after incubation for longer than 10 hours. nih.govresearchgate.net

Absorption and Bioavailability in Animal Models (e.g., intraperitoneal, oral administration)

The route of administration significantly impacts the absorption and bioavailability of a drug. In CD2F1 mice, this compound exhibited high relative bioavailability when administered intraperitoneally (85%). nih.gov Oral administration resulted in more modest relative bioavailability (28%) in the same mouse model. nih.gov This suggests that the intraperitoneal route may lead to higher systemic exposure compared to oral administration in mice.

Elimination Kinetics and Excretion Pathways in Mouse Models

The elimination of this compound in mice following intravenous administration has been described by a two-compartment open model. nih.gov Key pharmacokinetic parameters in mice after a 10-mg/kg intravenous bolus dose include a terminal half-life (t½β) of 41.3 minutes, a steady-state volume of distribution (Vss) of 2.04 l/kg, and a total body clearance (ClTB) of 69.9 ml/min per kg. nih.gov Excretion studies in mice indicated that only a small percentage of the administered dose (6.4%) was excreted in the urine over a 24-hour period. nih.gov

Data Table: this compound Pharmacokinetic Parameters in CD2F1 Mice (10 mg/kg IV bolus)

| Parameter | Value | Unit |

| t½β | 41.3 | minutes |

| Vss | 2.04 | l/kg |

| ClTB | 69.9 | ml/min per kg |

| Urinary Excretion | 6.4 | % of dose |

Extravascular Diffusion and Penetration to Hypoxic Tumor Tissues

This compound is designed as a bioreductive agent to exploit the hypoxic environment of tumors. Its ability to diffuse and penetrate extravascularly into hypoxic tumor tissue is a critical aspect of its mechanism of action. The design strategy for this compound, involving weak DNA intercalation, aims to ensure sufficient DNA affinity for toxicity while maintaining low enough affinity to allow for efficient diffusion and penetration into hypoxic regions. nih.govaacrjournals.org This weak DNA binding facilitates faster dissociation kinetics from DNA, thereby promoting extravascular diffusion and penetration to hypoxic tumor areas, which is essential for its effectiveness in vivo. iiarjournals.orgbioone.org

Plasma Protein Binding Characteristics (e.g., alpha1-acid glycoprotein (B1211001), serum albumin)

Plasma protein binding can influence the distribution and availability of a drug. This compound exhibits high plasma protein binding in humans, approximately 99%. nih.govresearchgate.net This binding includes interactions with both alpha1-acid glycoprotein and serum albumin. nih.govresearchgate.net Alpha-1-acid glycoprotein (AGP) and human serum albumin (HSA) are the primary plasma proteins responsible for drug binding in humans. plos.orgnih.gov AGP is particularly important for binding basic compounds, and its concentration can be elevated in certain disease states, potentially affecting drug disposition. nih.goveurekaselect.com

Comparative Pharmacokinetic Profiles with Other Bioreductive Agents

Comparing the pharmacokinetic profile of this compound to other bioreductive agents provides context for its potential clinical utility. This compound has been compared to tirapazamine (B611382) (TPZ), a frontrunner in the field of bioreductive compounds. nih.govaacrjournals.org Studies suggest that this compound compares favorably with TPZ. nih.govaacrjournals.org While specific detailed comparative pharmacokinetic data across multiple parameters were not extensively detailed in the search results beyond general favorable comparisons and discussion of its diffusion properties relative to TPZ, the weak DNA-binding characteristic of this compound is highlighted as a key feature designed to improve biodistribution compared to agents with stronger DNA binding. nih.govaacrjournals.orgresearchgate.net One source mentions that this compound might be a 1.5-fold faster diffuser than TPZ, potentially contributing to its favorable profile. aacrjournals.org Another comparative study on different hypoxia-activated prodrugs in mice noted that the elimination half-life of this compound (0.68 h) was similar to that of tirapazamine (0.68 h) but shorter than some other agents like Q39 (1.4 h) and PR-104 (1.1 h) after intravenous administration. ingentaconnect.com

Preclinical Efficacy Studies of Nlcq 1 in Oncology Models

In Vitro Cytotoxicity and Hypoxic Selectivity in Cancer Cell Lines

NLCQ-1 has demonstrated significant hypoxic selectivity in a range of cancer cell lines, indicating its preferential toxicity towards cells in low-oxygen environments characteristic of solid tumors. nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov

Assessment in Rodent Tumor Cell Lines (e.g., V79, EMT6, SCCVII)

Studies in rodent tumor cell lines, such as V79, EMT6, and SCCVII, have shown that this compound exhibits significant hypoxic selectivity. nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov The potency of this compound as a hypoxic cytotoxin in these cell lines, expressed as the product of exposure time and concentration for 50% survival (CT50), ranged between 10 and 136 µM·h at a 30 µM input concentration. ingentaconnect.comacs.orgnih.gov Notably, the hypoxic selectivity of this compound in V79 cells increased significantly with longer exposure times, rising from fivefold up to 388-fold with a 4.5-hour exposure. ingentaconnect.comacs.orgnih.gov This increased selectivity is attributed to a concomitant rise in hypoxic potency and a decrease in aerobic potency over time. ingentaconnect.comacs.org

Assessment in Human Tumor Cell Lines (e.g., A549, OVCAR-3)

Similar to rodent cell lines, this compound has also demonstrated significant hypoxic selectivity in human tumor cell lines, including A549 and OVCAR-3. nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov The potency range observed in human cell lines was comparable to that in rodent lines. ingentaconnect.comacs.orgnih.gov The differences in potency among various cell lines may be related to variations in enzymatic profiles or damage repair mechanisms. ingentaconnect.comacs.orgnih.gov OVCAR-3 cells are epithelial cells derived from a patient with progressive adenocarcinoma of the ovary and are used in studies of drug resistance in ovarian cancer. 2bscientific.com

Synergistic Interactions with Radiotherapy in Hypoxic Cell Cultures

This compound has been identified as a potent and efficient radiosensitizer of hypoxic cells in vitro. nih.govaacrjournals.orgnih.govmedkoo.com In hypoxic V79 cells, this compound provided sensitization enhancement ratio (SER) values ranging from 2.27 to 2.56 at concentrations between 20 and 80 µM, measured at the 10% survival level. aacrjournals.orgnih.govmedkoo.com The concentration required to achieve an SER of 1.6 (C1.6) was 7.2 ± 0.2 µM. aacrjournals.orgnih.gov The in vitro therapeutic index of this compound, defined as the ratio of the aerobic CT50 to the hypoxic C1.6, varied with exposure time, increasing from 57 with a 1-hour exposure to 145 with a 4.5-hour exposure. aacrjournals.orgnih.gov This synergistic interaction with radiation in hypoxic conditions suggests this compound's potential to overcome radioresistance associated with tumor hypoxia. nih.govaacrjournals.orgnih.govmedkoo.com

Potentiation of Chemotherapeutic Agents (e.g., Paclitaxel (B517696), 5-Fluorouracil) in In Vitro Systems

In vitro studies have shown that this compound can substantially enhance the effect of commonly used chemotherapeutic agents, including paclitaxel and 5-fluorouracil (B62378) (5-FU). nih.govresearchgate.netnih.govnih.gov A schedule-dependent synergistic interaction has been observed between this compound and these agents in cell culture models, similar to findings in in vivo studies. nih.gov Optimal potentiation was noted when this compound was administered after paclitaxel or 5-FU. nih.gov This potentiation involved mechanisms such as enhanced apoptosis and the induction of unrepairable DNA damage, including single-strand breaks. nih.gov Additionally, a slight synergistic and persistent inhibition of DNA, RNA, and protein synthesis was observed in combination treatments. nih.gov

Here is a table summarizing some in vitro findings:

| Cell Line | Condition | This compound Potency (µM·h) at 30 µM | Hypoxic Selectivity (Fold) | SER with Radiation (V79 cells) |

| V79 | Hypoxic | 10 - 136 ingentaconnect.comacs.orgnih.gov | Up to 388 (4.5h exposure) ingentaconnect.comacs.orgnih.gov | 2.27 - 2.56 (20-80 µM) aacrjournals.orgnih.govmedkoo.com |

| EMT6 | Hypoxic | 10 - 136 ingentaconnect.comacs.orgnih.gov | Significant nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov | Not specified in source |

| SCCVII | Hypoxic | 10 - 136 ingentaconnect.comacs.orgnih.gov | Significant nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov | Not specified in source |

| A549 | Hypoxic | 10 - 136 ingentaconnect.comacs.orgnih.gov | Significant nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov | Not applicable |

| OVCAR-3 | Hypoxic | 10 - 136 ingentaconnect.comacs.orgnih.gov | Significant nih.govingentaconnect.comaacrjournals.orgacs.orgnih.gov | Not applicable |

In Vivo Antitumor Activity in Murine Tumor Models and Human Xenografts

Preclinical in vivo studies using murine tumor models and human xenografts have confirmed the antitumor activity of this compound, particularly in combination therapies. nih.govresearchgate.netnih.gov

Evaluation as a Single Agent in Tumor Growth Delay Models

As a single agent, this compound has shown some antitumor activity in certain in vivo models. In human head and neck xenografts, this compound alone resulted in approximately 10 days of tumor growth delay, measured at sixfold the original tumor size. nih.govbioone.orgbioone.org This effect was consistent with the presence of hypoxia within the tumors. bioone.org However, in other models, such as human glioma U251 xenografts, this compound alone at a dose of 15 mg/kg given for four consecutive days did not show significant antitumor activity. iiarjournals.orgnih.gov Similarly, in murine EMT6 tumors, this compound alone at 10 mg/kg had no significant antitumor activity. nih.gov These findings suggest that while this compound can exert single-agent effects, its primary potential in vivo appears to be as an adjuvant to other therapies, exploiting tumor hypoxia. nih.govresearchgate.netnih.gov

Here is a table summarizing some in vivo single-agent findings:

| Tumor Model | Species | This compound Dose | Schedule | Tumor Growth Delay (Days) |

| Head and Neck Xenograft | Athymic nude mice | 15 mg/kg | Single dose per day for 4 days, 7 days rest and repeat | ~10 (at sixfold original size) nih.govbioone.orgbioone.org |

| U251 Glioma Xenograft | Athymic nude mice | 15 mg/kg | qd x 4 | No significant effect iiarjournals.orgnih.gov |

| EMT6 Tumor | BALB/c mice | 10 mg/kg | Not specified in snippet context | No significant activity nih.gov |

Adjuvant Effects with Radiotherapy

This compound has been shown to synergistically enhance the effects of radiation therapy in various tumor models, including murine tumors and human xenografts nih.goviiarjournals.org. Its hypoxia-selective nature is key to this interaction, as hypoxic cells are typically more resistant to radiation a-z.luiiarjournals.orgbioone.org.

Enhancement of Tumor Response to Single or Fractionated Radiation Doses

Studies in human glioma U251 xenografts have demonstrated that combining this compound with both single and fractionated radiation doses leads to a significant increase in tumor growth delay compared to radiation alone iiarjournals.orgnih.govaacrjournals.org. For instance, in one study, a single radiation dose of 5.0 Gy resulted in 19.7 days of additional tumor growth delay, while the addition of this compound increased this to 25.1 days compared to the control group iiarjournals.org. With a fractionated protocol of 3.0 Gy administered twice, radiation alone resulted in 44.8 days of additional tumor growth delay, which was further increased to 70.0 days when combined with this compound iiarjournals.org. This represents an additional 25.2 days of growth delay compared to radiation alone in this specific regimen iiarjournals.org.

In human head and neck xenografts (WSU-HN-31), this compound in combination with radiation also showed significant advantages bioone.orgnih.gov. Radiation at 1 Gy given daily for 4 days resulted in 3.5 days of tumor growth delay, while the combination with this compound yielded 14.5 days of growth delay bioone.orgnih.gov. Higher single doses, such as 10 Gy, resulted in about 7 days of growth delay with radiation alone, increasing to approximately 30 additional days of delay when combined with this compound nih.gov.

Here is a summary of selected data on tumor growth delay in human xenograft models:

| Tumor Model | Radiation Dose/Fractionation | Treatment Alone (Additional Growth Delay in Days) | Combination with this compound (Additional Growth Delay in Days) |

| Human Glioma U251 | 5.0 Gy (single) | 19.7 iiarjournals.org | 25.1 iiarjournals.org |

| Human Glioma U251 | 3.0 Gy qd x 2 | 44.8 iiarjournals.org | 70.0 iiarjournals.org |

| Human Head and Neck WSU-HN-31 | 1 Gy qd x 4 | 3.5 bioone.orgnih.gov | 14.5 bioone.orgnih.gov |

| Human Head and Neck WSU-HN-31 | 10 Gy (single) | ~7 nih.gov | ~30 additional nih.gov |

Efficacy in Controlling Metastatic Disease (e.g., KHT Model)

This compound has demonstrated efficacy in controlling metastatic disease when used as an adjuvant to radiotherapy, particularly in the spontaneously metastasizing KHT murine tumor model nih.govaacrjournals.orgnih.govopenrepository.comopenrepository.com. Studies in this model involved irradiating primary subcutaneous tumors with a single fraction of 25 Gy to control local growth, followed by administration of this compound or other bioreductive agents when hypoxic cells were evident in lung micrometastases nih.govaacrjournals.orgnih.govopenrepository.com.

In control mice, 95% presented with lung disease nih.govnih.govopenrepository.com. Treatment with this compound significantly reduced the incidence of lung disease to 33% nih.govnih.govopenrepository.com. Semi-quantitative grading of lung disease further revealed a significant improvement with this compound treatment, showing a median grade of 0 compared to a median grade of 4 in control mice nih.govnih.govopenrepository.com. This suggests that this compound can effectively target hypoxic cells in early-stage metastases aacrjournals.org.

Optimization of Radioimmunotherapy in Human Xenografts

This compound has also been shown to optimize the effect of radioimmunotherapy in human xenografts nih.govresearchgate.net. Studies have indicated that the timing of this compound administration relative to radioimmunotherapy is crucial for optimal efficacy nih.gov. For instance, in LS174T human colon xenografts, administering this compound 14 days after radioimmunotherapy was more efficacious than giving both treatments on the same day nih.gov. This delayed administration strategy likely takes advantage of the prolonged state of hypoxia induced in tumors by radioimmunotherapy nih.gov.

Adjuvant Effects with Chemotherapy

This compound significantly potentiates the antitumor effect of several chemotherapeutic agents, both in vitro and in vivo nih.goviiarjournals.org. This potentiation is often schedule-dependent nih.goviiarjournals.orgiiarjournals.org.

Potentiation of Alkylating Agents (e.g., Melphalan (B128), Cisplatin (B142131), Cyclophosphamide)

This compound has been shown to enhance the effects of alkylating agents such as melphalan (L-PAM), cisplatin (cisDDP), and cyclophosphamide (B585) nih.goviiarjournals.orgnih.goviiarjournals.orgiiarjournals.orgnih.gov. Synergy in mice models is observed when this compound is administered prior to the alkylating agent iiarjournals.orgnih.gov. This schedule-dependent potentiation is tumor-type independent iiarjournals.org.

In vitro studies using cell lines defective in DNA repair genes suggest that this compound may be involved in the formation of DNA single-strand breaks and interstrand cross-links under hypoxic conditions iiarjournals.org. The synergistic interaction with melphalan or cisplatin is potentially due to an enhancement in the alkylating agent-induced DNA interstrand cross-links, possibly resulting from inhibited repair mechanisms of these lesions iiarjournals.org.

Potentiation of Antimetabolites (e.g., 5-Fluorouracil)

This compound also potentiates the effect of antimetabolites like 5-fluorouracil (5-FU) nih.goviiarjournals.orgnih.govbioone.orgiiarjournals.orgnih.gov. Similar to alkylating agents, the interaction between this compound and 5-FU is schedule-dependent iiarjournals.orgnih.gov. Optimal potentiation in vitro has been observed when this compound is administered after 5-FU iiarjournals.org.

In vivo studies in murine tumor models (EMT6 and SCCVII) demonstrated a schedule-dependent synergistic interaction between this compound and 5-FU nih.gov. Significant additional tumor regrowth delays were observed with the combination compared to 5-FU alone nih.gov. For instance, in the SCCVII model, an equitoxic dose of this compound administered 1 hour before 5-FU twice a day resulted in about 11 days of additional tumor regrowth delay compared to 5-FU alone nih.gov. Enhancement in apoptosis, unrepairable DNA damage, and inhibition of DNA, RNA, and protein syntheses are some of the proposed mechanisms involved in the potentiation of 5-FU by this compound iiarjournals.org.

Here is a summary of selected data on tumor regrowth delay with chemotherapy combinations:

| Chemotherapeutic Agent | Tumor Model | Combination with this compound (Additional Regrowth Delay in Days) |

| 5-Fluorouracil | SCCVII | ~11 nih.gov |

Potentiation of Microtubule-Targeting Agents (e.g., Paclitaxel)

This compound has demonstrated the capacity to potentiate the effects of microtubule-targeting agents, such as paclitaxel, in preclinical oncology models. Studies in various tumor cell lines and xenografts have shown a synergistic interaction between this compound and paclitaxel, leading to enhanced antitumor activity. iiarjournals.orgnih.govresearchgate.netnih.gov

In vitro studies using V79 cells indicated a schedule-dependent synergistic interaction between this compound and paclitaxel. iiarjournals.orgnih.gov This potentiation was associated with enhanced apoptosis, the induction of unrepairable DNA damage (detected as single-strand breaks), and a persistent inhibition of DNA, RNA, and protein syntheses. iiarjournals.orgnih.gov Apoptosis induced by paclitaxel alone was notably enhanced by this compound, showing up to a 2.5-fold increase in V79 cells. iiarjournals.orgnih.gov

In vivo studies have further supported the synergistic potential of combining this compound with paclitaxel in various murine tumor and human xenograft models. In the SCCVII/C3H model, the combination of this compound and paclitaxel significantly increased tumor regrowth delay compared to paclitaxel alone. researchgate.netnih.gov For instance, a specific schedule involving this compound administered 90 minutes after paclitaxel resulted in a tumor regrowth delay increase of 10.3 days compared to paclitaxel alone in the SCCVII/C3H model, corresponding to a 1.51 log cell kill. researchgate.netnih.gov In the FSaIIC/C3H model, administering this compound 90 minutes after paclitaxel increased tumor regrowth delay by 5.8 days. researchgate.netnih.gov Studies in athymic nude mice bearing PC-3 prostate xenografts also showed increased tumor regrowth delay (5.6 days) when this compound was given 90 minutes before paclitaxel for five consecutive days. researchgate.netnih.gov These findings suggest that this compound can enhance the efficacy of paclitaxel across different tumor types and models. researchgate.netnih.gov

The observed potentiation of paclitaxel by this compound in preclinical models highlights a potential strategy for improving the therapeutic outcomes of microtubule-targeting chemotherapy.

Characterization of Schedule-Dependent Synergism in Combination Therapies

A critical aspect of the interaction between this compound and chemotherapeutic agents, including microtubule-targeting drugs like paclitaxel, is its schedule dependency. Preclinical studies have consistently shown that the synergistic antitumor effects are highly influenced by the timing of administration of this compound relative to the conventional agent. iiarjournals.orgnih.govpatsnap.comiiarjournals.orgresearchgate.netresearchgate.net

In vitro experiments with V79 cells revealed that optimal potentiation of paclitaxel occurred when this compound was administered 2 or 4 hours after exposure to paclitaxel. iiarjournals.orgnih.gov This indicates a specific temporal requirement for achieving maximal synergistic cytotoxicity in this cell line.

In vivo studies in transplanted EMT6 murine tumors also demonstrated a schedule-dependent synergistic interaction between this compound and paclitaxel, mirroring the in vitro findings. iiarjournals.orgnih.gov The optimal administration schedules in vivo varied depending on the tumor model and the specific agents combined. For instance, in the SCCVII/C3H and FSaIIC/C3H models, administering this compound 90 minutes after paclitaxel yielded significant increases in tumor regrowth delay. researchgate.netnih.gov Conversely, in PC-3 prostate xenografts, administering this compound 90 minutes before paclitaxel for multiple days demonstrated enhanced efficacy. researchgate.netnih.gov

The schedule-dependent nature of the synergism suggests that the interaction between this compound and its combination partners is complex and likely involves mechanisms influenced by the cell cycle, drug uptake, or the timing of damage induction and repair. Studies comparing the schedule dependency of this compound with different agents, such as paclitaxel and cyclophosphamide (an alkylating agent), have shown entirely different optimal patterns, further emphasizing the importance of schedule characterization for each specific combination. patsnap.com

Understanding and exploiting these schedule dependencies are crucial for designing effective combination therapy regimens involving this compound to maximize antitumor effects while potentially minimizing toxicity.

Preclinical Synergy Data: this compound and Paclitaxel

| Tumor Model | This compound Schedule Relative to Paclitaxel | Endpoint | Outcome (vs. Paclitaxel alone) | Source |

| V79 cells (in vitro) | 2 or 4 hours After | Apoptosis | Up to 2.5-fold enhancement | iiarjournals.orgnih.gov |

| SCCVII/C3H (in vivo) | 90 minutes After | Tumor Regrowth Delay | +10.3 days (1.51 log cell kill) | researchgate.netnih.gov |

| FSaIIC/C3H (in vivo) | 90 minutes After | Tumor Regrowth Delay | +5.8 days | researchgate.netnih.gov |

| PC-3 Xenografts (in vivo) | 90 minutes Before (qdx5) | Tumor Regrowth Delay | +5.6 days | researchgate.netnih.gov |

Nlcq 1 in Other Preclinical Therapeutic Applications

Antitubercular Activity against Mycobacterium tuberculosis

Research has demonstrated that NLCQ-1 possesses antitubercular activity, particularly against non-replicating persistent (NRP) or dormant forms of Mycobacterium tuberculosis. This activity is noteworthy because dormant bacteria are often less susceptible to conventional antitubercular drugs, posing a challenge in the treatment of latent tuberculosis infection and contributing to the difficulty in achieving shorter treatment regimens for active disease.

In Vitro Bactericidal Activity against Dormant M. tuberculosis

Studies have specifically evaluated the in vitro bactericidal activity of this compound against dormant M. tuberculosis. This compound, described as a 2-nitroimidazole-linked chloroquinoline, has shown significant and selective in vitro bactericidal activity against dormant strains of M. tuberculosis. asm.orgnih.gov Minimum bactericidal concentrations (MBCs) have been determined to quantify this activity. For this compound, MBC values ranged from 3.1 to 18.4 µg/mL against dormant M. tuberculosis. nih.gov

Comparative Efficacy with Established Antitubercular Agents (e.g., PA-824)

The efficacy of this compound against dormant M. tuberculosis has been compared to that of established antitubercular agents, including the nitroimidazopyran PA-824 (Pretomanid). asm.orgnih.gov PA-824 is known to have activity against static M. tuberculosis isolates that survive under anaerobic conditions, a model for non-replicating persistence. wikipedia.org

Comparative testing has shown that the activity of this compound against dormant M. tuberculosis is comparable to that of PA-824. asm.orgnih.govnih.gov In the same test setting where this compound exhibited MBCs between 3.1 and 18.4 µg/mL, the corresponding MBC range for PA-824 was reported as 6.4 to 12.8 µg/mL. nih.gov This suggests a similar level of bactericidal potency against dormant bacteria for both compounds in these in vitro models.

Comparisons with other established antitubercular drugs in the same studies highlighted the selective activity of this compound against dormant forms. For instance, rifampicin (B610482) had an MBC of 2.5 µg/mL, while isoniazid (B1672263) showed an MBC of >100 µg/mL against dormant M. tuberculosis. Minocycline, streptomycin, clarithromycin, and capreomycin (B601254) also demonstrated higher MBC values (>156.25, >12.5, >312.5, and 37.5 µg/mL, respectively) compared to this compound and PA-824 in this context. nih.gov These findings indicate that this compound, similar to PA-824, possesses potent bactericidal activity against dormant M. tuberculosis that is superior to several other key antitubercular agents.

In Vitro Bactericidal Activity Against Dormant M. tuberculosis

| Compound | MBC Range (µg/mL) |

| This compound | 3.1 - 18.4 |

| PA-824 | 6.4 - 12.8 |

| Rifampicin | 2.5 |

| Isoniazid | >100 |

| Minocycline | >156.25 |

| Streptomycin | >12.5 |

| Clarithromycin | >312.5 |

| Capreomycin | 37.5 |

Data derived from in vitro testing against dormant M. tuberculosis. nih.gov

Comparative Preclinical Research and Future Directions

Benchmarking NLCQ-1 against Other Hypoxia-Activated Prodrugs

Comparative studies are essential to position this compound within the landscape of hypoxia-activated prodrugs, highlighting its potential advantages or unique characteristics.

Comparative Therapeutic Index Analyses (e.g., versus Tirapazamine)

The therapeutic index (ThI) is a crucial measure in preclinical evaluation, indicating the ratio of the toxic dose to the therapeutic dose. Studies have compared the in vitro therapeutic index of this compound to that of tirapazamine (B611382). This compound has demonstrated a greater in vitro therapeutic index than tirapazamine in studies using V79 cultured cells iiarjournals.orgnih.govingentaconnect.com. The in vitro ThI for this compound varied with exposure time, ranging from 57 for a 1-hour exposure to 145 for a 4.5-hour exposure nih.gov. In comparison, the in vitro therapeutic index for tirapazamine was reported as 49 for a 3-hour exposure nih.gov.

An in vivo therapeutic index (ThI) was also obtained with this compound in studies investigating its synergistic enhancement of taxol's antitumor effect in murine tumor models, whereas significant in vivo ThI was obtained only with this compound in these comparisons with tirapazamine nih.govresearchgate.net.

Here is a comparison of the in vitro therapeutic index:

| Compound | Exposure Time | In Vitro Therapeutic Index | Citation |

| This compound | 1 hour | 57 | nih.gov |

| This compound | 4.5 hours | 145 | nih.gov |

| Tirapazamine | 3 hours | 49 | nih.govingentaconnect.com |

Comparative Antitumor Efficacy in Murine Models and Xenografts

Preclinical studies in various tumor models have investigated the antitumor efficacy of this compound, both alone and in combination with other treatments, often including comparisons with tirapazamine.

In studies using EMT6 and SCCVII murine tumor models, a schedule-dependent synergistic interaction was observed between this compound or tirapazamine and radiation nih.gov. Optimal synergism, defined as >1 log cell killing beyond additivity, was noted when either drug was administered between 45 and 60 minutes before irradiation in EMT6 tumors nih.gov. This compound alone at 10 mg/kg (28% of its single LD50) did not show significant antitumor activity, while tirapazamine at 30 mg/kg (38% of its single LD50) resulted in a 0.4 surviving fraction nih.gov. At equitoxic doses in SCCVII tumors, an SER (Sensitizer Enhancement Ratio) value of 1.58 was obtained for both this compound and tirapazamine using a fractionated regimen nih.gov.

In human glioma U251 xenografts, this compound alone did not show antitumor activity iiarjournals.orgnih.gov. However, when combined with radiation, this compound provided improved tumor control compared to radiation alone iiarjournals.orgnih.gov. For instance, in one fractionated protocol, the addition of this compound to radiation (3.0 Gy qd x 2, 9-day rest and repeat) resulted in 9 out of 10 complete regressions with a follow-up of 52 days, compared to 5 out of 10 complete regressions for radiation alone up to 42 days iiarjournals.orgnih.gov. The optimal %T/C value was -100 for the combination, versus -57 for radiation alone iiarjournals.org. A previous study comparing this compound and tirapazamine in murine tumor models using an excision assay also indicated that this compound caused significant tumor cell killing due to a synergistic interaction with radiation iiarjournals.org. In the glioma xenograft study, a much more substantial increase in tumor doubling time was obtained with this compound plus radiation compared to a similar total radiation dose combined with a higher molar dose of tirapazamine used in a separate study iiarjournals.org.

Studies combining this compound with paclitaxel (B517696) in murine tumors (SCCVII/C3H, FSaIIC/C3H) and human xenografts (PC-3 prostate) have also shown enhanced tumor growth delay researchgate.net. In the SCCVII/C3H model, this compound plus paclitaxel increased tumor regrowth delay by 10.3 days compared to paclitaxel alone, corresponding to 1.51 log cell kill researchgate.net. In the same study, tirapazamine resulted in a 4.6-day extra delay, corresponding to 0.91 log cell kill researchgate.net. In PC-3 xenografts, this compound combined with paclitaxel increased tumor regrowth delay by 5.6 days compared to paclitaxel alone researchgate.net.

In human head and neck xenografts, this compound alone resulted in about 10 days of tumor growth delay nih.gov. All combination treatments with this compound and radiation were more effective than radiation alone nih.gov. For example, radiation at 1 Gy daily for 4 days caused 3.5 days of tumor growth delay, while the combination with this compound resulted in 14.5 days of delay nih.gov. With a single dose of 10 Gy radiation, about 7 days of delay were observed, whereas the combination with this compound led to about 30 additional days of delay nih.gov.

Here is a summary of selected antitumor efficacy comparisons:

| Model | Treatment Combination | Endpoint | This compound + Partner Efficacy (vs Partner Alone) | Tirapazamine + Partner Efficacy (vs Partner Alone) | Citation |

| EMT6 Murine Tumor | This compound or TPZ + Radiation | In vivo-in vitro assay | Optimal synergism (>1 log) | Optimal synergism (>1 log) | nih.gov |

| SCCVII Murine Tumor | This compound or TPZ + Radiation | In vivo-in vitro assay | SER = 1.58 (equitoxic) | SER = 1.58 (equitoxic) | nih.gov |

| Human Glioma U251 Xenograft | This compound + Fractionated Radiation | Tumor Regression, %T/C | 9/10 CR, %T/C = -100 | 5/10 CR, %T/C = -57 (Radiation alone) iiarjournals.org | iiarjournals.orgnih.gov |

| SCCVII/C3H Murine Tumor | This compound or TPZ + Paclitaxel | Tumor Regrowth Delay | 10.3 days extra delay (1.51 log kill) | 4.6 days extra delay (0.91 log kill) | researchgate.net |

| Human Head and Neck Xenograft | This compound + Single Dose Radiation | Tumor Growth Delay | ~30 additional days (with 10 Gy) | Not specified in this study | nih.gov |

Note: The comparison with tirapazamine in the glioma xenograft study is based on different studies and total molar doses iiarjournals.org.

Future Avenues for Preclinical Drug Development and Optimization

Future preclinical development of this compound could explore several avenues aimed at optimizing its therapeutic potential. This includes investigating novel combination therapies, refining administration schedules, and potentially developing prodrug variants with improved pharmacokinetic properties or targeting capabilities.

Based on the observed synergistic effects with radiation and paclitaxel iiarjournals.orgnih.govnih.govnih.govresearchgate.netnih.gov, further preclinical studies could focus on optimizing the combination regimens with these or other standard-of-care treatments in a wider range of tumor types and models, including patient-derived xenografts which are considered more representative of human cancers frontiersin.org.

Exploring the mechanisms underlying the observed synergy could lead to the identification of additional rational combination partners. Research into the specific enzymes responsible for this compound reduction in different tumor microenvironments could inform patient selection strategies or the development of co-treatments that enhance prodrug activation.

Furthermore, the development of predictive biomarkers, as discussed in Section 7.2, remains a critical future direction to enable personalized treatment approaches. Integrating advanced preclinical imaging techniques, as mentioned in Section 7.3, could provide non-invasive methods to monitor drug delivery, activation, and response in real-time, aiding in treatment optimization and biomarker validation.

Preclinical drug development also involves lead optimization, which focuses on improving the properties of a drug candidate, including pharmacokinetics, cell permeability, and target engagement ppd.comcertara.comdrugdiscoverytrends.com. While this compound has shown promise, future work could involve structural modifications to enhance its delivery to hypoxic regions or alter its metabolic profile, if necessary. Addressing potential drug-drug interactions early in preclinical development is also crucial drugdiscoverytrends.com.

Ultimately, the goal of future preclinical research on this compound is to build a comprehensive data package that supports its potential clinical translation as an effective hypoxia-targeted therapy, likely in combination with other modalities.

Q & A

Basic: What is the mechanism of action of NLCQ-1 in hypoxia-selective cytotoxicity?

This compound acts as a hypoxia-selective cytotoxin by preferentially targeting cells under low oxygen conditions. In vitro studies demonstrate that this compound exhibits stronger inhibitory effects on cell proliferation in anoxic environments compared to aerobic conditions. At 1000 μM, relative proliferation rates drop to 20% under hypoxia versus 40% under normoxia, indicating oxygen-dependent activation of its cytotoxic properties . This selectivity is critical for targeting hypoxic tumor regions resistant to conventional therapies.

Basic: Which experimental models are appropriate for evaluating this compound's antitumor efficacy?

Researchers should combine in vitro cell proliferation assays (e.g., using human cancer cell lines under controlled oxygen levels) with in vivo xenograft models to assess tumor volume changes over time. For example, murine tumor models treated with 10 mg/kg this compound show accelerated tumor growth initially (e.g., 250 mm³ vs. 150 mm³ in controls by day 6), highlighting the need for longitudinal monitoring to capture dynamic responses .

Advanced: How do contradictions in this compound’s concentration-dependent effects inform dosage optimization?

This compound exhibits a biphasic response: low concentrations (≤10 μM) paradoxically enhance proliferation (e.g., 120% relative proliferation under hypoxia at 1 μM), while higher concentrations (≥100 μM) suppress growth. This suggests dual mechanisms—pro-survival signaling at low doses and DNA damage induction at higher doses. Researchers must balance therapeutic efficacy with toxicity by conducting dose-response curves across physiological ranges and validating findings in multiple cell lines .

Advanced: What methodological considerations address discrepancies between in vitro and in vivo responses to this compound?

In vitro models may fail to replicate the tumor microenvironment’s complexity, such as variable oxygenation gradients or stromal interactions. For instance, in vivo tumor volume increases post-NLCQ-1 treatment (Figure B) could stem from immune modulation or angiogenesis未被modeled in vitro. Integrating 3D tumor spheroids or co-culture systems with endothelial cells can bridge this gap .

Basic: What statistical methods are recommended for analyzing this compound’s tumor growth data?

Use mixed-effects models to account for repeated measurements in longitudinal tumor volume studies. For concentration-response assays, nonlinear regression (e.g., sigmoidal curves) quantifies IC₅₀ values. Pairwise comparisons (e.g., treated vs. saline controls) should employ Bonferroni correction to mitigate type I errors due to multiple testing .

Advanced: How can preclinical studies on this compound align with NIH reporting standards?

Adhere to NIH guidelines by documenting:

- Exact oxygen levels (% O₂) during in vitro experiments.

- Animal husbandry details (e.g., tumor implantation protocols).

- Raw data for tumor volumes and proliferation rates in supplementary materials.

This ensures reproducibility and facilitates meta-analyses .

Advanced: What strategies resolve contradictions between this compound’s cytotoxic and tumor-promoting effects?

Hypothesize that early tumor volume increases (Figure B) reflect transient inflammation or vascular leakage rather than true progression. Validate via histopathology (e.g., Ki-67 staining for proliferation) and cytokine profiling. Combine this compound with anti-angiogenic agents to counteract paradoxical growth .

Basic: How to formulate research questions for this compound studies using the FINER criteria?

Apply the FINER framework :

- Feasible : "Does this compound synergize with radiotherapy in triple-negative breast cancer models?"

- Interesting : "How does tumor hypoxia modulate this compound’s metabolic activation?"

- Novel : "Can this compound overcome hypoxia-induced chemoresistance in glioblastoma?"

- Ethical : Ensure animal protocols comply with institutional guidelines.

- Relevant : Align with clinical needs for hypoxia-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.